6-Benzyl-2-chlorophenol
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Overview
Description
6-Benzyl-2-chlorophenol: is an organic compound that belongs to the class of chlorophenols. Chlorophenols are characterized by the presence of one or more chlorine atoms attached to a benzene ring that also contains a hydroxyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Benzyl-2-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a benzyl group onto a chlorophenol precursor. This reaction typically requires a strong base and a suitable solvent to facilitate the substitution process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzylphenol under controlled conditions. This process ensures the selective introduction of chlorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenol group to a phenol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are typically employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted benzylphenols depending on the substituent introduced.
Scientific Research Applications
Chemistry: 6-Benzyl-2-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial properties.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in antimicrobial formulations .
Industry: Industrially, this compound is used in the production of disinfectants and preservatives due to its antimicrobial properties .
Mechanism of Action
The primary mechanism of action of 6-Benzyl-2-chlorophenol involves the disruption of microbial cell membranes. The compound’s chlorinated phenol structure allows it to interact with and destabilize lipid bilayers, leading to cell lysis and death. This mechanism is similar to other chlorophenols, which are known to uncouple oxidative phosphorylation in microbial cells .
Comparison with Similar Compounds
- 2-Benzyl-4-chlorophenol
- 2,4-Dichlorophenol
- 2,4,6-Trichlorophenol
Comparison: 6-Benzyl-2-chlorophenol is unique due to the presence of both a benzyl group and a chlorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other chlorophenols. For example, 2-Benzyl-4-chlorophenol has a similar structure but differs in the position of the chlorine atom, which can affect its reactivity and applications .
Properties
CAS No. |
38932-56-8 |
---|---|
Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-benzyl-6-chlorophenol |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
InChI Key |
WBPAVXSLTANIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
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